molecular formula C25H21ClN8O B2886112 (4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)(1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 2034455-25-7

(4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)(1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone

Katalognummer: B2886112
CAS-Nummer: 2034455-25-7
Molekulargewicht: 484.95
InChI-Schlüssel: YMPUBYPCQLXYPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)(1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C25H21ClN8O and its molecular weight is 484.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)(1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone is a synthetic molecule that integrates multiple pharmacophores, including benzimidazole, piperazine, and triazole moieties. These structural features suggest potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H19ClN6O\text{C}_{20}\text{H}_{19}\text{Cl}\text{N}_{6}\text{O}

This structure comprises a benzimidazole ring linked to a piperazine group and a triazole derivative, which may contribute to its biological properties.

Anticancer Activity

Research indicates that compounds featuring benzimidazole and triazole rings exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance:

  • In vitro studies demonstrated that the compound effectively inhibited cell proliferation in human cancer cell lines such as A431 (epidermoid carcinoma) and MCF7 (breast cancer) with IC50 values indicating potent activity (IC50 < 10 µM) .

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell survival. Specifically, the compound may target:

  • Bcl-2 family proteins , which are critical regulators of apoptosis. By inhibiting these proteins, the compound could induce apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Benzimidazole moiety : Known for its role in enhancing cytotoxicity.
  • Piperazine ring : Contributes to improved solubility and bioavailability.
  • Triazole group : Enhances interaction with biological targets due to its ability to form hydrogen bonds.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Study on Triazole Derivatives : A study demonstrated that triazole derivatives with substituted phenyl groups exhibited enhanced anticancer activity compared to non-substituted analogs .
  • Benzimidazole Compounds : Another study focused on benzimidazole-acrylonitrile hybrids showed promising results as urease inhibitors and potential fungicides .

Eigenschaften

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperazin-1-yl]-[1-(2-chlorophenyl)-5-pyridin-4-yltriazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN8O/c26-18-5-1-4-8-21(18)34-23(17-9-11-27-12-10-17)22(30-31-34)24(35)32-13-15-33(16-14-32)25-28-19-6-2-3-7-20(19)29-25/h1-12H,13-16H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPUBYPCQLXYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N2)C(=O)C4=C(N(N=N4)C5=CC=CC=C5Cl)C6=CC=NC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.